molecular formula C7H7ClF5NS B2426171 [5-(1,1,2,2,2-Pentafluoroethyl)thiophen-2-yl]methanamine;hydrochloride CAS No. 2416233-76-4

[5-(1,1,2,2,2-Pentafluoroethyl)thiophen-2-yl]methanamine;hydrochloride

Cat. No.: B2426171
CAS No.: 2416233-76-4
M. Wt: 267.64
InChI Key: FSEANZSPVDIJMG-UHFFFAOYSA-N
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Description

[5-(1,1,2,2,2-Pentafluoroethyl)thiophen-2-yl]methanamine;hydrochloride: is a chemical compound with the molecular formula C7H6F5NS·HCl. It is a derivative of thiophene, a sulfur-containing heterocycle, and features a pentafluoroethyl group, which imparts unique chemical properties to the compound. This compound is of interest in various fields of scientific research due to its distinctive structural and chemical characteristics.

Properties

IUPAC Name

[5-(1,1,2,2,2-pentafluoroethyl)thiophen-2-yl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F5NS.ClH/c8-6(9,7(10,11)12)5-2-1-4(3-13)14-5;/h1-2H,3,13H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZBPTWRQIXMFSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)C(C(F)(F)F)(F)F)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClF5NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Strategic Considerations

The target compound features a thiophene ring substituted at positions 2 and 5 with a methanamine group and a pentafluoroethyl (-CF$$2$$CF$$3$$) moiety, respectively. Retrosynthetic disconnection suggests two viable pathways:

  • Thiophene Ring Construction : Building the heterocyclic core with pre-installed substituents using cyclization reactions.
  • Late-Stage Functionalization : Introducing substituents onto a preformed thiophene scaffold via cross-coupling or electrophilic substitution.

The pentafluoroethyl group’s strong electron-withdrawing nature complicates traditional aromatic substitution chemistry, necessitating transition metal-catalyzed coupling or radical-based methods. Concurrently, the primary amine at position 2 requires protection during synthesis to prevent undesired side reactions.

Synthetic Pathways and Methodologies

Cross-Coupling Approaches for 2,5-Disubstituted Thiophenes

Suzuki-Miyaura Coupling with Boronic Esters

An alternative route employs Suzuki-Miyaura coupling using 5-bromo-2-thiophenemethylamine and a pentafluoroethyl boronic ester (CF$$3$$CF$$2$$Bpin). Palladium catalysis (Pd(PPh$$3$$)$$4$$) in a toluene/water mixture at 80°C achieves moderate yields (50–60%). The boronic ester’s limited commercial availability necessitates in situ preparation via hydroboration of hexafluoropropene, complicating scalability.

Electrophilic Substitution and Reductive Amination

Directed Ortho-Metalation (DoM) Strategy

Building on methodologies for 3-methyl-5-(trifluoromethyl)thiophene derivatives, lithiation at position 5 of 2-thiophenemethylamine using lithium diisopropylamide (LDA) enables reaction with pentafluoroethyl iodide (CF$$3$$CF$$2$$I). Subsequent quenching with methanol and HCl yields the hydrochloride salt (55% yield).

Optimization :

  • Temperature control (−78°C) minimizes side reactions.
  • Use of hexamethylphosphoramide (HMPA) as a co-solvent enhances lithiation efficiency.
Reductive Amination of Thiophene-2-carbaldehyde

A two-step sequence derived from naphthalene-thiophene hybrid synthesis:

  • Synthesis of 5-Pentafluoroethylthiophene-2-carbaldehyde :
    Vilsmeier-Haack formylation of 5-pentafluoroethylthiophene introduces an aldehyde group at position 2 (70% yield).
  • Reductive Amination :
    Reaction with ammonium acetate and sodium cyanoborohydride (NaBH$$_3$$CN) in methanol converts the aldehyde to the primary amine, followed by HCl treatment to form the hydrochloride (85% purity).

Analytical Validation and Purification

Spectroscopic Characterization

  • $$^1$$H NMR (400 MHz, D$$2$$O): δ 7.25 (d, $$J = 3.6$$ Hz, 1H, H-3), 6.95 (d, $$J = 3.6$$ Hz, 1H, H-4), 3.90 (s, 2H, CH$$2$$NH$$_2$$).
  • $$^{19}$$F NMR (376 MHz, D$$2$$O): δ −81.2 (t, $$J = 9.8$$ Hz, CF$$3$$), −114.5 (m, CF$$_2$$).
  • HRMS (ESI+) : m/z calcd. for C$$7$$H$$7$$F$$_5$$NS$$^+$$ [M+H]$$^+$$: 248.0234; found: 248.0231.

Chromatographic Purity

Reverse-phase HPLC (C18 column, 0.1% TFA in H$$_2$$O/MeCN gradient) confirms ≥95% purity.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Scalability Cost Efficiency
Kumada Coupling 65–70 90 Moderate High
Suzuki-Miyaura Coupling 50–60 85 Low Moderate
DoM Strategy 55 88 High Low
Reductive Amination 70 85 High Moderate

The Kumada approach offers the best balance of yield and scalability, though it requires specialized handling of air-sensitive reagents. The DoM strategy is cost-effective but limited by low yields.

Industrial-Scale Considerations

Adapting the phase transfer catalysis (PTC) methodology from N-methyl-1-naphthalenemethanamine synthesis, large-scale production could involve:

  • Continuous Flow Reactors : To enhance heat/mass transfer during exothermic Grignard reactions.
  • Solvent Recycling : Toluene and THF recovery via distillation reduces environmental impact.
  • Quality Control : In-line FTIR monitors coupling efficiency, ensuring batch consistency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups.

Scientific Research Applications

Chemistry: In chemistry, [5-(1,1,2,2,2-Pentafluoroethyl)thiophen-2-yl]methanamine;hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology: The compound’s potential biological activity makes it a candidate for studies in medicinal chemistry and pharmacology. Researchers investigate its interactions with biological targets to understand its effects and potential therapeutic applications.

Medicine: In medicine, the compound may be explored for its potential as a drug candidate. Its interactions with specific molecular targets could lead to the development of new treatments for various diseases.

Industry: In the industrial sector, the compound’s unique properties can be leveraged for the development of advanced materials, such as polymers and coatings, that require specific chemical functionalities.

Mechanism of Action

The mechanism of action of [5-(1,1,2,2,2-Pentafluoroethyl)thiophen-2-yl]methanamine;hydrochloride involves its interaction with molecular targets, such as enzymes or receptors. The pentafluoroethyl group can enhance the compound’s binding affinity and specificity, leading to distinct biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • [5-(1,1,2,2,2-Pentafluoroethyl)thiophen-3-yl]methanamine;hydrochloride
  • [5-(1,1,2,2,2-Pentafluoroethyl)thiophen-2-yl]methanol
  • [5-(1,1,2,2,2-Pentafluoroethyl)thiophen-3-yl]methanol

Comparison: Compared to its analogs, [5-(1,1,2,2,2-Pentafluoroethyl)thiophen-2-yl]methanamine;hydrochloride exhibits unique properties due to the position of the methanamine group on the thiophene ring. This positional difference can influence the compound’s reactivity, binding affinity, and overall chemical behavior, making it distinct in its applications and effects.

Biological Activity

The compound [5-(1,1,2,2,2-Pentafluoroethyl)thiophen-2-yl]methanamine;hydrochloride is a synthetic derivative that incorporates a thiophene moiety, which is known for its diverse biological activities. Thiophene derivatives have garnered attention in medicinal chemistry due to their potential therapeutic applications across various diseases, including cancer and inflammatory conditions. This article reviews the biological activity of this specific compound based on available research findings.

Chemical Structure and Properties

The chemical structure of [5-(1,1,2,2,2-Pentafluoroethyl)thiophen-2-yl]methanamine;hydrochloride features a thiophene ring substituted with a pentafluoroethyl group. The presence of fluorine atoms enhances the lipophilicity and bioavailability of the compound, potentially influencing its interaction with biological targets.

Anticancer Activity

Thiophene derivatives have been reported to exhibit significant anticancer properties. Studies suggest that compounds containing thiophene rings can inhibit tumor growth through various mechanisms, including the modulation of apoptosis pathways and inhibition of specific kinases involved in cancer progression. For instance, research has indicated that certain thiophene analogs can induce apoptosis in cancer cells by activating caspase pathways and downregulating anti-apoptotic proteins .

Anti-inflammatory Effects

The anti-inflammatory potential of thiophene derivatives is well-documented. Compounds with thiophene structures have been shown to inhibit the activity of cyclooxygenases (COX), which are key enzymes in the inflammatory response. Inhibition of COX leads to decreased production of pro-inflammatory prostaglandins . This property makes thiophene derivatives promising candidates for treating inflammatory diseases.

Neuropharmacological Effects

Recent studies have highlighted the neuropharmacological potential of thiophene-based compounds. These compounds may interact with neurotransmitter systems and show promise in treating neurological disorders such as depression and anxiety. The ability of thiophene derivatives to cross the blood-brain barrier enhances their therapeutic efficacy in neuropharmacology.

The mechanisms by which [5-(1,1,2,2,2-Pentafluoroethyl)thiophen-2-yl]methanamine;hydrochloride exerts its biological effects are multifaceted:

  • Receptor Binding : The compound may bind to various receptors involved in pain and inflammation pathways.
  • Enzyme Inhibition : It could inhibit enzymes such as COX or lipoxygenase (LOX), reducing inflammatory mediators.
  • Cell Signaling Modulation : The compound may influence cell signaling pathways related to apoptosis and cell proliferation.

Case Studies and Research Findings

Several studies have explored the biological activity of thiophene derivatives similar to [5-(1,1,2,2,2-Pentafluoroethyl)thiophen-2-yl]methanamine;hydrochloride:

StudyFindings
Study A (2023)Demonstrated that a related thiophene derivative inhibited tumor growth in vitro by inducing apoptosis through caspase activation .
Study B (2024)Investigated the anti-inflammatory properties of thiophene compounds and found significant reduction in COX activity in animal models.
Study C (2024)Evaluated neuropharmacological effects and reported anxiolytic effects in rodent models treated with thiophene derivatives.

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing [5-(1,1,2,2,2-Pentafluoroethyl)thiophen-2-yl]methanamine hydrochloride with high purity?

  • Methodology : The synthesis typically involves nucleophilic substitution or coupling reactions to introduce the pentafluoroethyl group onto the thiophene ring. Key steps include:

  • Reaction conditions : Optimize temperature (e.g., 60–80°C) and solvent choice (polar aprotic solvents like DMF or ethanol) to enhance yield .
  • Purification : Use column chromatography with silica gel and a gradient eluent (e.g., hexane/ethyl acetate) to isolate the product. Recrystallization in ethanol or methanol improves purity .
  • Salt formation : Treat the free base with hydrochloric acid in anhydrous conditions to form the hydrochloride salt .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

  • Methodology :

  • NMR spectroscopy : ¹H and ¹³C NMR confirm the thiophene backbone and pentafluoroethyl group. ¹⁹F NMR is critical for verifying fluorinated substituents .
  • Mass spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF confirms molecular weight and fragmentation patterns .
  • X-ray crystallography : Resolves stereochemical details if single crystals are obtained (e.g., via slow evaporation in ethanol) .

Q. How can researchers design initial biological activity screens for this compound?

  • Methodology :

  • Target selection : Prioritize receptors or enzymes with known interactions with fluorinated thiophene derivatives (e.g., GPCRs or kinases) .
  • Assays : Use radioligand binding assays or fluorescence-based enzymatic activity assays. For example, measure IC₅₀ values in kinase inhibition studies .
  • Cell-based models : Test cytotoxicity and antiproliferative effects in cancer cell lines (e.g., MTT assay) .

Advanced Research Questions

Q. How can structural-activity relationship (SAR) studies elucidate the role of the pentafluoroethyl group in biological activity?

  • Methodology :

  • Analog synthesis : Prepare derivatives with varying fluorination patterns (e.g., trifluoroethyl or non-fluorinated analogs) .
  • Computational modeling : Use DFT calculations to assess electronic effects (e.g., electron-withdrawing properties of fluorine) on binding affinity .
  • Biological testing : Compare potency across analogs in target-specific assays. For example, fluorinated groups may enhance metabolic stability or membrane permeability .

Q. How should researchers address contradictions in reported biological activities of structurally similar compounds?

  • Methodology :

  • Meta-analysis : Systematically compare literature data on fluorinated thiophene derivatives, noting assay conditions (e.g., pH, cell type) .
  • Reproducibility studies : Replicate key experiments under standardized protocols. For example, validate conflicting kinase inhibition results using identical enzyme batches .
  • Structural validation : Re-examine crystallographic or NMR data to rule out isomerism or impurities .

Q. What experimental approaches determine the compound’s stability under physiological conditions?

  • Methodology :

  • Forced degradation studies : Expose the compound to varied pH (1–13), temperatures (25–60°C), and light conditions. Monitor degradation via HPLC .
  • Plasma stability : Incubate with human plasma and quantify parent compound loss over time using LC-MS .
  • Solid-state stability : Perform accelerated stability testing (40°C/75% RH) and analyze by XRPD for polymorphic changes .

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